molecular formula C10H9N3O3 B2720316 2-(1H-indazole-3-carboxamido)acetic acid CAS No. 403483-02-3

2-(1H-indazole-3-carboxamido)acetic acid

Cat. No. B2720316
CAS RN: 403483-02-3
M. Wt: 219.2
InChI Key: CGYSXPYGYBUEPY-UHFFFAOYSA-N
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Description

“2-(1H-indazole-3-carboxamido)acetic acid” is a compound that belongs to the class of indazole-containing heterocyclic compounds . These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

The chemical reactions involved in the formation of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Therapeutic Potential and Mechanisms

  • Antitumor Activity : Lonidamine, a substituted indazole carboxylic acid, demonstrates antitumor activity. In a phase II study, it showed efficacy in treating advanced breast cancer with very mild toxicity, suggesting its potential for combination studies with chemotherapy (Mansi et al., 1991).
  • Antipsychotic Effects : Certain indazole derivatives act on the central nervous system (CNS). For example, the synthetic cannabinoid AMB-FUBINACA has been associated with depressant effects leading to "zombielike" behavior due to its potency, underlining the impact of indazole carboxamides on CNS functionality (Adams et al., 2017).

Biochemical and Pharmacokinetic Insights

  • Metabolic Pathways : Research into the metabolism of synthetic cannabinoids like 5F-ADB, which contains an indazole carboxamide structure, reveals complex metabolic pathways involving ester hydrolysis and oxidative transformations, highlighting the importance of understanding these compounds' biochemical interactions (Kusano et al., 2018).
  • Interactions with Biological Systems : The study of dietary supplementation with β-glucan enriched oat bran, which influences the fecal concentration of carboxylic acids in humans, illustrates the interaction of dietary components with metabolic processes, indicating the potential impact of acetic acid derivatives on gut health and disease prevention (Nilsson et al., 2008).

properties

IUPAC Name

2-(1H-indazole-3-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-8(15)5-11-10(16)9-6-3-1-2-4-7(6)12-13-9/h1-4H,5H2,(H,11,16)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYSXPYGYBUEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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